molecular formula C10H6BrNO2 B582176 3-Bromoquinoline-5-carboxylic acid CAS No. 1344046-12-3

3-Bromoquinoline-5-carboxylic acid

Cat. No. B582176
M. Wt: 252.067
InChI Key: AHSLKFZOVNDIDM-UHFFFAOYSA-N
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Description

3-Bromoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromoquinoline-5-carboxylic acid, has been a subject of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 3-Bromoquinoline-5-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6BrNO2/c11-8-2-1-3-9-7 (8)4-6 (5-12-9)10 (13)14/h1-5H, (H,13,14) and the InChI key is LYLFBEXBABQCAW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Quinoline derivatives, including 3-Bromoquinoline-5-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Physical And Chemical Properties Analysis

3-Bromoquinoline-5-carboxylic acid is a solid substance at room temperature . Its molecular weight is 252.07 .

Scientific Research Applications

Synthetic Organic Chemistry

Specific Scientific Field:

Organic Synthesis

Summary of Application:

3-Bromoquinoline-5-carboxylic acid serves as a versatile building block for synthesizing other quinoline derivatives. Researchers use it to create novel compounds with potential biological activities.

Experimental Procedures:

Results:

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

Safety And Hazards

The safety information for 3-Bromoquinoline-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for the research and application of 3-Bromoquinoline-5-carboxylic acid and its derivatives could involve exploring greener and more sustainable chemical processes . This could include the use of alternative reaction methods such as microwave synthesis, the use of recyclable catalysts, one-pot reactions, solvent-free reaction conditions, the use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) .

properties

IUPAC Name

3-bromoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSLKFZOVNDIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858602
Record name 3-Bromoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinoline-5-carboxylic acid

CAS RN

1344046-12-3
Record name 3-Bromo-5-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1344046-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoquinoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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